molecular formula C8H9FN2O B1312567 (1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide CAS No. 42191-55-9

(1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide

Cat. No. B1312567
CAS RN: 42191-55-9
M. Wt: 168.17 g/mol
InChI Key: VVFOLYZJDVRHLW-UHFFFAOYSA-N
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Description

(1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide, commonly referred to as 4-fluoroethanimidamide, is an organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used to synthesize a variety of compounds and materials, and has been studied extensively for its potential therapeutic use.

Scientific Research Applications

Scientific Research Applications

Cholesterol Absorption Inhibition

  • Ezetimibe, a compound with a related fluorophenyl moiety, has been studied for its potent and selective inhibition of intestinal cholesterol absorption. This mechanism is beneficial for reducing plasma cholesterol levels in models of hypercholesterolemia, highlighting its potential application in managing cholesterol-related disorders (van Heek, Davis, & Compton, 2001).

Fluorescence Probing for Metal Ions

  • Rhodamine B hydroxylamide, featuring a fluorophenyl group, has been characterized as a highly selective and sensitive fluorescence probe for Cu(2+), demonstrating applications in detecting metal ions in complex biological and environmental samples (Chen et al., 2009).

Antimicrobial Activity

  • N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of fluorophenyl compounds in developing new antimicrobial agents (Ahsan et al., 2016).

Fluorophore Development for Biological Imaging

  • Research into the development of latent fluorophores based on the trimethyl lock mechanism, where fluorophenyl groups play a crucial role, indicates the importance of these compounds in creating sensitive and stable probes for biological imaging (Chandran, Dickson, & Raines, 2005).

properties

IUPAC Name

2-(4-fluorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFOLYZJDVRHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249615
Record name [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide

CAS RN

925252-30-8
Record name [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925252-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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